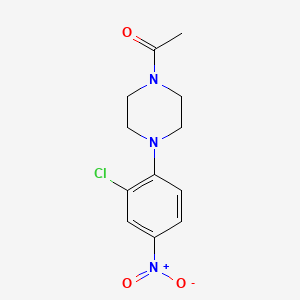

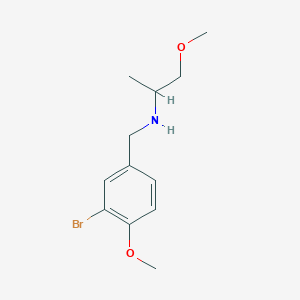

2-Bromo-4-(trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

2-Bromo-4-(trifluoromethyl)phenylacetic acid is a compound that can be associated with the family of brominated aromatic carboxylic acids, which are often used in the synthesis of various pharmaceuticals and organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, carboxylation, and amidation reactions. For instance, the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids, which are structurally similar to 2-Bromo-4-(trifluoromethyl)phenylacetic acid, can be achieved through electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, efficiently incorporating carbon dioxide into the final product . Additionally, the ortho-substituent on phenylboronic acids, similar to the bromo-substituent in the compound of interest, has been shown to play a crucial role in catalyzing dehydrative condensation reactions, which could be relevant for the synthesis of amide derivatives of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .

Molecular Structure Analysis

The molecular structure of brominated phenylacetic acids, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the bromine atom is electron-withdrawing, which could influence the reactivity of the carboxylic acid group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid . The presence of electron-withdrawing groups such as bromine and trifluoromethyl could similarly affect the electronic distribution and reactivity of the compound .

Chemical Reactions Analysis

Compounds with bromo and trifluoromethyl groups are known to participate in various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and further radical cyclization . This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid could also be a candidate for radical reactions or photocatalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylacetic acids can be influenced by the nature of the substituents. The presence of a bromine atom and a trifluoromethyl group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid would likely result in a compound with significant electron-withdrawing character, affecting its acidity and reactivity. Derivatives of phenylacetic acid have been used in the synthesis of anti-inflammatory agents, indicating potential pharmacological applications . Furthermore, the derivatization of carboxylic acids, including those with steric hindrance, has been achieved using reagents like 4'-bromophenacyl triflate, which could be relevant for the analysis and detection of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .

Applications De Recherche Scientifique

-

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

-

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Bromo-4-(trifluoromethyl)phenylacetic acid, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Proteomics Research

-

Synthesis of Multiply Substituted Arenes

-

Site-selective Suzuki-Miyaura Cross-coupling Reactions

-

Palladium-catalyzed Direct Arylation Reactions

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPDTMYQJUIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380926 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)phenylacetic acid | |

CAS RN |

518070-15-0 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)